1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde
Description
Properties
IUPAC Name |
1,1-dimethyl-3H-2-benzofuran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-11(2)10-4-3-8(6-12)5-9(10)7-13-11/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLOJHTPUTDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CO1)C=C(C=C2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with dimethyl sulfate in the presence of a base can yield the desired benzofuran derivative. Another method involves the use of palladium-catalyzed coupling reactions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products Formed
Oxidation: 1,1-Dimethyl-3H-2-benzofuran-5-carboxylic acid
Reduction: 1,1-Dimethyl-3H-2-benzofuran-5-methanol
Substitution: Various substituted benzofuran derivatives depending on the reagent used
Scientific Research Applications
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzofuran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparison with Similar Compounds
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde can be compared with other benzofuran derivatives, such as:
2,3-Dihydrobenzofuran: Lacks the aldehyde group and has different reactivity and applications.
5-Hydroxy-2-benzofuran: Contains a hydroxyl group instead of an aldehyde, leading to different chemical properties and biological activities.
2-Methylbenzofuran:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Biological Activity
1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
This compound is characterized by its unique benzofuran structure, which is known to influence its biological properties. The compound's structure allows it to interact with various biological targets, potentially leading to therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects.
Table 1: Anticancer Activity Against Various Cell Lines
The compound exhibited varying degrees of potency across different cell lines, with the B-16 melanoma cell line showing the highest sensitivity.
The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which is crucial for cell division and proliferation.
Case Study: Tubulin Polymerization Inhibition
In a comparative study with established anticancer agents like Colchicine, the compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of approximately 1.4 μM, indicating its potential as a microtubule-targeting agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for antimicrobial activity. Preliminary studies suggest that it possesses significant inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results indicate that this compound may serve as a potential lead compound for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzofuran derivatives has provided insights into how modifications to the chemical structure can enhance biological activity. For instance, substituents at specific positions on the benzofuran ring have been shown to significantly affect both anticancer and antimicrobial activities.
Table 3: SAR Findings
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| C–3 | Methyl group addition | Increased potency |
| C–6 | Methoxy group addition | Enhanced cytotoxicity |
| C–7 | Hydroxyl group addition | Reduced activity |
These findings underscore the importance of molecular modifications in optimizing the biological efficacy of benzofuran derivatives.
Q & A
What are the standard synthetic routes for 1,1-Dimethyl-3H-2-benzofuran-5-carbaldehyde?
Level: Basic
Answer:
The synthesis typically involves multi-step protocols using reagents such as ACE-Cl (acetyl chloride equivalent) for acetylation and Na(OAc)₃BH (sodium triacetoxyborohydride) for reductive amination. For example, benzofuran derivatives are often synthesized via alkylation of aldehydes under reflux conditions in dichloroethane or THF, followed by purification steps using column chromatography . Key intermediates like 5-bromo-2-methoxybenzaldehyde are coupled with organometallic reagents (e.g., n-BuLi) to construct the benzofuran core .
How can reaction conditions be optimized to improve the yield of this compound?
Level: Advanced
Answer:
Optimization requires careful control of temperature, solvent polarity, and catalyst loading. For instance, refluxing in THF at −78°C with n-BuLi enhances regioselectivity during aldehyde coupling . Catalytic amounts of AgCN can stabilize reactive intermediates in acetonitrile under reflux, improving cyclization efficiency . Additionally, using anhydrous conditions and inert atmospheres (e.g., N₂) minimizes side reactions from moisture-sensitive reagents like LDA (lithium diisopropylamide) .
What spectroscopic techniques are essential for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, methyl groups at δ 1.4–1.6 ppm and aldehyde protons at δ 9.8–10.2 ppm are diagnostic .
- GC-MS/EI-MS : To verify molecular weight (e.g., m/z 364 observed for related benzofuran derivatives) and fragmentation patterns .
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
How can discrepancies between NMR data and the expected molecular structure be resolved?
Level: Advanced
Answer:
Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature (VT) NMR : To coalesce split signals caused by slow conformational exchange .
- X-ray Crystallography : Using programs like SHELXL to resolve ambiguous stereochemistry or confirm bond lengths/angles .
- 2D NMR (COSY, HSQC) : To assign overlapping signals, such as distinguishing methylene protons in dihydroisobenzofuran derivatives .
What safety precautions are necessary when handling reagents used in the synthesis of this compound?
Level: Advanced
Answer:
- Toxic Reagents : AgCN (used in cyclization) requires gloves and fume hoods due to cyanide release .
- Corrosive Agents : SOCl₂ (thionyl chloride) must be handled under dry conditions to prevent HCl gas formation .
- Flammable Solvents : THF and dichloroethane necessitate spark-free equipment and proper ventilation . Safety protocols should align with SDS guidelines for related compounds (e.g., 2-methyl-6,7-dihydro-5H-1-benzofuran-4-one) .
How can computational methods assist in the structural analysis of this compound?
Level: Advanced
Answer:
- DFT Calculations : To predict NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data .
- Molecular Docking : For studying interactions with biological targets, leveraging PubChem’s 3D conformer database .
- Crystallographic Software : SHELX suite refines X-ray data to resolve disorder in crystal lattices, common in flexible benzofuran derivatives .
What strategies are effective in designing analogs of this compound for structure-activity studies?
Level: Advanced
Answer:
- Functional Group Modification : Replace the aldehyde with a nitrile (e.g., 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) to alter electronic properties .
- Spirocyclic Derivatives : Introduce spiro rings (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran]) to enhance rigidity and binding selectivity .
- Bioisosteric Replacement : Substitute the dimethyl group with trifluoromethyl or methoxy groups to modulate lipophilicity .
How can researchers validate the purity of synthesized this compound?
Level: Basic
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
